2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone
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Overview
Description
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone is an organic compound with a complex structure that includes a phenoxy group, a morpholino group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenol with formaldehyde to form 2-(hydroxymethyl)-4-methylphenol. This intermediate is then reacted with morpholine and an appropriate acylating agent to yield the final product. The reaction conditions typically involve refluxing in an organic solvent such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-(2-(Carboxymethyl)-4-methylphenoxy)-1-morpholinoethanone.
Reduction: 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-4-methylphenol: A precursor in the synthesis of the target compound.
4-Methylphenol: A simpler phenolic compound with similar structural features.
Morpholine: A component of the target compound with various industrial applications.
Uniqueness
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-4-methylphenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C14H19NO4/c1-11-2-3-13(12(8-11)9-16)19-10-14(17)15-4-6-18-7-5-15/h2-3,8,16H,4-7,9-10H2,1H3 |
InChI Key |
SXPJUGZFBZSZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)CO |
Origin of Product |
United States |
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